

# yield comparison of different Ethyl 2,3-dicyanopropionate synthesis protocols

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## Compound of Interest

Compound Name: Ethyl 2,3-dicyanopropionate

Cat. No.: B024328

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## A Comparative Guide to the Synthesis of Ethyl 2,3-dicyanopropionate

For Researchers, Scientists, and Drug Development Professionals

**Ethyl 2,3-dicyanopropionate** is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably as a precursor for Fipronil, a broad-spectrum insecticide.[1] The efficiency of its synthesis is therefore of significant interest. This guide provides an objective comparison of different synthetic protocols for **Ethyl 2,3-dicyanopropionate**, supported by experimental data from various sources.

## Quantitative Data Summary

The following table summarizes the reaction conditions and yields of different protocols for the synthesis of **Ethyl 2,3-dicyanopropionate**.

Protocol	Cyanide Source	Formaldehyde Source	Solvent	Catalyst	Reaction Time	Yield (%)	Purity (%)	Reference
Protocol 1	Potassium Cyanide	Paraformaldehyde	Ethanol	-	12 minutes (reflux)	77	Not Specified	US6133432[2]
Protocol 2	Sodium Cyanide	Paraformaldehyde	DMSO	-	20 hours	up to 85	>98	CN1785966A[3]
Protocol 3	Liquid Sodium Cyanide	Paraformaldehyde	Dichloromethane	Dodecyltrimethylammonium bromide	2-4 hours	~89.5 (calculated from crude)	99.32	CN112375012A[4]
Protocol 4	Sodium Cyanide	Paraformaldehyde	DMSO	-	12 hours	~87.5 (calculated from crude)	99.31	CN112375012A[4]
Protocol 5	Sodium Cyanide	Glycolonitrile	N,N-dimethylformamide (DMF)	-	Not Specified	Not Specified	Not Specified	Benchmark[5]
Protocol 6	Potassium Cyanide	Paraformaldehyde	Ethanol	-	Not Specified	78 (highest)	93-95	CN1785966A[6]

Note: Yields calculated from crude product in patents may not reflect the final isolated yield after purification but are included for comparison of reaction efficiency.

## Experimental Protocols

Below are detailed methodologies for the key synthesis protocols cited in the table.

### Protocol 1: Potassium Cyanide in Ethanol[2]

- Potassium cyanide (13.0 g, 0.2M) is stirred in absolute ethanol.
- Ethyl cyanoacetate (22.6 g, 0.2M) and paraformaldehyde (6.0 g, 0.2M) are added at ambient temperature.
- The white suspension is heated under reflux conditions for 12 minutes.
- The resulting orange solution is evaporated to dryness in vacuo at below 25°C to yield a buff solid (the potassium salt).
- The solid is dissolved in water (400 ml) and acidified to pH 5 with 2M hydrochloric acid solution, resulting in a red oil.
- The mixture is extracted with dichloromethane, and the extracts are dried and evaporated to dryness in vacuo to give the title compound as a red oil (23.5 g, 77% yield).

### Protocol 2: Sodium Cyanide in DMSO[3]

- Dimethyl sulfoxide (DMSO) and ethyl cyanoacetate are pumped into the reactor.
- Paraformaldehyde and sodium cyanide are added, and the temperature is maintained at 10-30°C with cooling.
- The reaction proceeds for approximately 20 hours under normal pressure.
- After the reaction, the material is transferred to another reactor and neutralized to a slightly acidic pH with hydrochloric acid.
- The product is extracted with dichloromethane.
- The solvent is removed under reduced pressure to obtain the crude product.

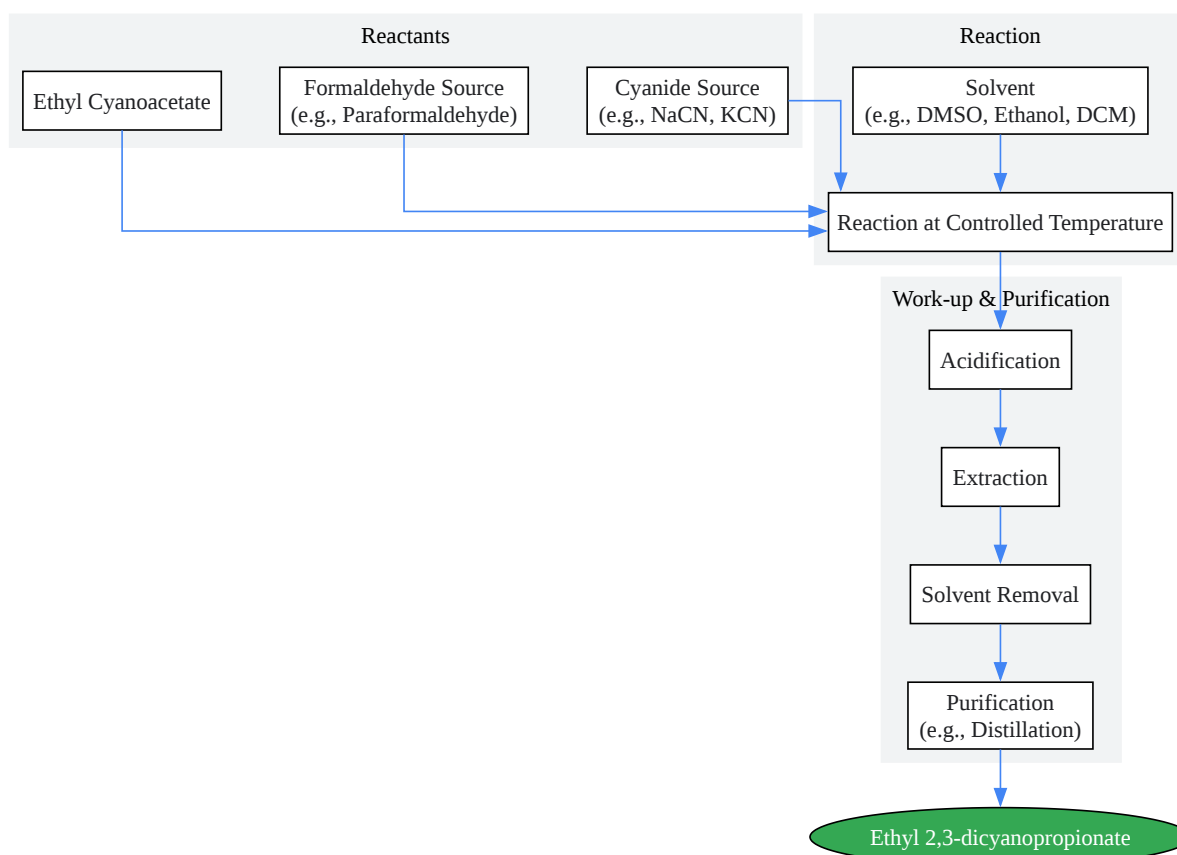
- The crude product is purified by high vacuum rectification (150-160°C, 3 mmHg) to yield the final product with a purity of >98% and a yield of up to 85%.

#### Protocol 3: Liquid Sodium Cyanide in Dichloromethane with a Phase Transfer Catalyst<sup>[4]</sup>

- Liquid sodium cyanide is added to a reaction tank, and dichloromethane is added for water separation after concentration and dehydration to control the water content to 1.0-3.0% by mass.
- The solution is cooled to 10-15°C.
- Ethyl cyanoacetate, paraformaldehyde, and a catalyst (dodecyltrimethylammonium bromide) are added, and the temperature is maintained for 2-4 hours.
- After the reaction is complete, hydrochloric acid is added for acidification.
- The mixture is allowed to stand and layer, and the dichloromethane organic layer is collected.
- The organic layer is washed with water.
- Dichloromethane is removed to obtain the crude product, which is then purified by rectification under reduced pressure.

## Visualizations

### General Synthesis Workflow

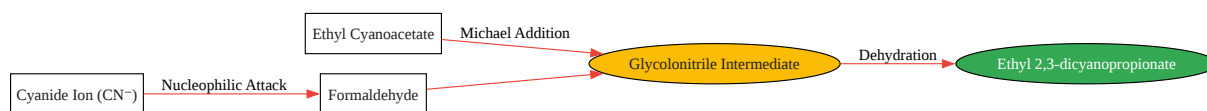


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Caption: Generalized workflow for the synthesis of **Ethyl 2,3-dicyanopropionate**.

Reaction Pathway

The synthesis of **ethyl 2,3-dicyanopropionate** generally proceeds through a nucleophilic addition mechanism.



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Caption: Simplified reaction pathway for **Ethyl 2,3-dicyanopropionate** synthesis.

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